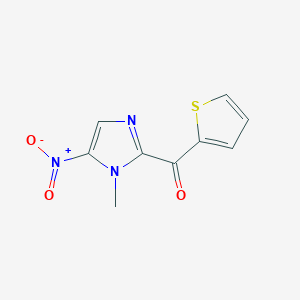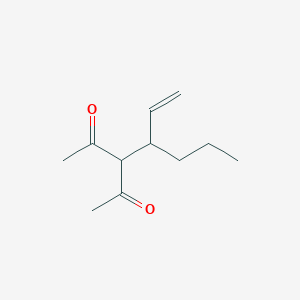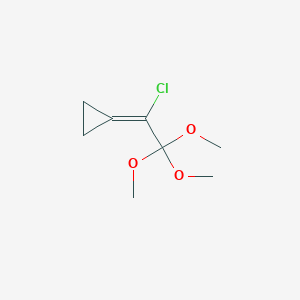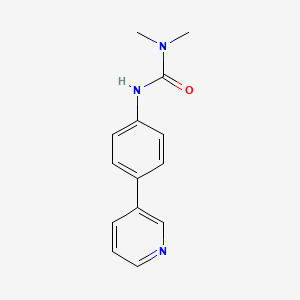![molecular formula C14H13NO4S B14411745 2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene CAS No. 86434-33-5](/img/structure/B14411745.png)
2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene typically involves a multi-step process. One common method begins with the nitration of toluene to introduce the nitro group. This is followed by sulfonation to attach the benzenesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Key considerations include temperature control, reaction time, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sulfuric acid and nitric acid are used for sulfonation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine and thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzenesulfonyl group can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzenesulfonyl)methyl]benzoic acid
- 1-Methyl-3-nitrobenzene
- Benzenesulfonyl chloride
Uniqueness
2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene is unique due to the presence of both a nitro group and a benzenesulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
86434-33-5 |
|---|---|
Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1-methyl-3-nitrobenzene |
InChI |
InChI=1S/C14H13NO4S/c1-11-6-5-9-14(15(16)17)13(11)10-20(18,19)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI Key |
UABHZAYXOHJLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


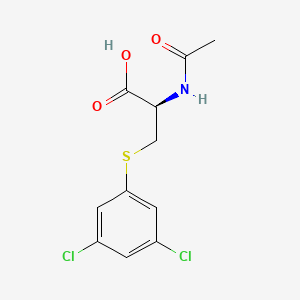

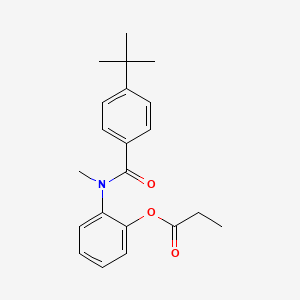
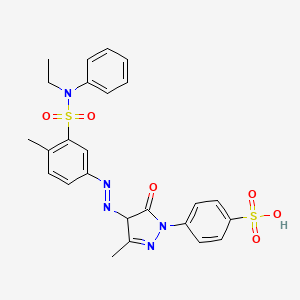
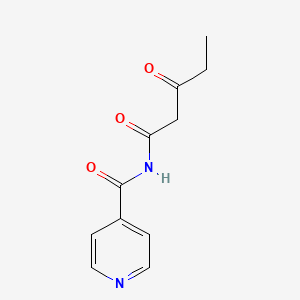
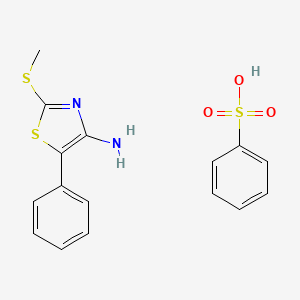
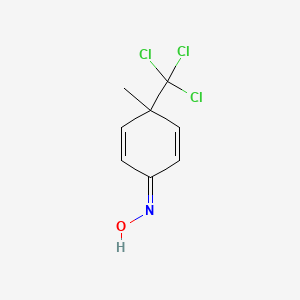
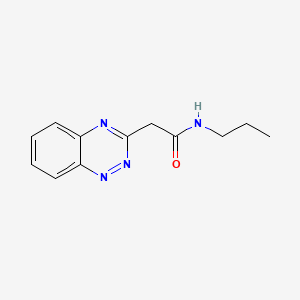
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
